molecular formula C12H10N2 B025551 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-06-0

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B025551
CAS No.: 103418-06-0
M. Wt: 182.22 g/mol
InChI Key: JMKOPUWHEINMLK-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a 4-methylphenyl group and a carbonitrile group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with a suitable nitrile source in the presence of a catalyst. One common method is the cyclization of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine-substituted pyrroles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.

    Reduction: Amine-substituted pyrroles.

    Substitution: Pyrrole derivatives with various substituents, depending on the reagents used.

Scientific Research Applications

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrrole ring and the carbonitrile group can facilitate binding to these targets, leading to modulation of biological pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:

    4-Methylpropiophenone: Similar in structure but lacks the pyrrole ring.

    4-Methylphenylpyrrole: Similar but without the carbonitrile group.

    4-Methylphenyl-1H-pyrrole-2-carbonitrile: Similar but with the carbonitrile group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOPUWHEINMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545473
Record name 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103418-06-0
Record name 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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